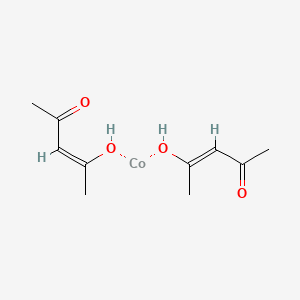
cobalt(2+) (2E)-4-oxopent-2-en-2-olate (2Z)-4-oxopent-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt(II) 4-oxopent-2-en-2-olate can be synthesized through the reaction of cobalt(II) salts with acetylacetone under controlled conditions. The typical reaction involves dissolving cobalt(II) chloride or cobalt(II) nitrate in a suitable solvent, such as ethanol, and then adding acetylacetone. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of cobalt(II) 4-oxopent-2-en-2-olate as a precipitate .
Industrial Production Methods
In industrial settings, the production of cobalt(II) 4-oxopent-2-en-2-olate follows similar principles but on a larger scale. The process involves the use of large reactors where cobalt(II) salts and acetylacetone are combined under controlled temperature and pressure conditions. The product is then purified through filtration and recrystallization to obtain the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(II) 4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.
Substitution: The ligand exchange reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve other chelating agents like ethylenediamine or bipyridine.
Major Products Formed
Oxidation: Cobalt(III) acetylacetonate complexes.
Reduction: Cobalt(0) or cobalt(I) species.
Substitution: New cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) 4-oxopent-2-en-2-olate is widely used in scientific research due to its versatility and catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions like polymerization and oxidation.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in drug development and as a contrast agent in imaging techniques.
Industry: Utilized in the production of coatings, paints, and as a drying agent in inks.
Wirkmechanismus
The mechanism of action of cobalt(II) 4-oxopent-2-en-2-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which enhances the reactivity of the substrates. This coordination ability allows it to participate in catalytic cycles, promoting reactions such as oxidation and polymerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cobalt(III) acetylacetonate
- Nickel(II) acetylacetonate
- Copper(II) acetylacetonate
Uniqueness
Cobalt(II) 4-oxopent-2-en-2-olate is unique due to its specific oxidation state and coordination environment, which impart distinct catalytic properties. Compared to cobalt(III) acetylacetonate, the cobalt(II) form is more reactive and can participate in a wider range of chemical reactions. Its pink color and solid powder form also distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C10H16CoO4 |
|---|---|
Molekulargewicht |
259.16 g/mol |
IUPAC-Name |
cobalt;(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b4-3+;4-3-; |
InChI-Schlüssel |
FCEOGYWNOSBEPV-OHSCNOFNSA-N |
Isomerische SMILES |
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co] |
Kanonische SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















